3-Chloroimidazo[1,2-a]pyrazine
Overview
Description
3-Chloroimidazo[1,2-a]pyrazine is a heterocyclic aromatic organic compound characterized by the presence of a fused imidazo and pyrazine ring system with a chlorine atom at the 3-position
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrazines, the class of compounds to which 3-chloroimidazo[1,2-a]pyrazine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of kinase inhibitors and AKT inhibitors .
Mode of Action
The functionalization of imidazo[1,2-a]pyrazines, a process that modifies their chemical structure and properties, has been achieved through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyrazines is known to involve radical reactions , which are fundamental biochemical processes that can influence a wide range of pathways.
Pharmacokinetics
N-heterocycles, the broader category of compounds to which this compound belongs, are known for their favorable pharmacokinetics .
Result of Action
Imidazo[1,2-a]pyrazines have been used in the development of kinase inhibitors and akt inhibitors , suggesting that they may have significant effects on cellular signaling pathways.
Action Environment
The functionalization of imidazo[1,2-a]pyrazines has been achieved under various conditions, including transition metal catalysis, metal-free oxidation, and photocatalysis , suggesting that these processes may be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Calculation-assisted regioselective functionalization of the imidazo [1,2-](https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc02893c). One common method is the reaction of 3-chloro-1,2-diaminopyrazine with a suitable aldehyde or ketone in the presence of an acid catalyst[{{{CITATION{{{2{Calculation-assisted regioselective functionalization of the imidazo 1,2-. The reaction is usually carried out under reflux conditions to ensure complete cyclization[{{{CITATION{{{_2{Calculation-assisted regioselective functionalization of the imidazo 1,2-.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield[_{{{CITATION{{{2{Calculation-assisted regioselective functionalization of the imidazo [1,2-](https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc02893c). The choice of solvents, temperature, and pressure are optimized to achieve the highest possible purity and yield of the compound[{{{CITATION{{{_2{Calculation-assisted regioselective functionalization of the imidazo 1,2-.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Calculation-assisted regioselective functionalization of the imidazo 1,2-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_2{Calculation-assisted regioselective functionalization of the imidazo 1,2-.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or using sodium borohydride (NaBH4)[_{{{CITATION{{{_2{Calculation-assisted regioselective functionalization of the imidazo 1,2-.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as alkyl halides or amines[_{{{CITATION{{{_2{Calculation-assisted regioselective functionalization of the imidazo 1,2-.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyrazines with different functional groups.
Scientific Research Applications
3-Chloroimidazo[1,2-a]pyrazine has found applications in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds[_{{{CITATION{{{_2{Calculation-assisted regioselective functionalization of the imidazo 1,2-.
Biology: It is used in the study of biological systems and as a tool in molecular biology research[_{{{CITATION{{{_2{Calculation-assisted regioselective functionalization of the imidazo 1,2-.
Medicine: It has potential therapeutic applications, including as a kinase inhibitor and in the development of antituberculosis agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals[_{{{CITATION{{{_2{Calculation-assisted regioselective functionalization of the imidazo 1,2-.
Comparison with Similar Compounds
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCZMMKTARJHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429665-39-3 | |
Record name | 3-chloroimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.